molecular formula C10H11NO2 B3235984 6-Hydroxy-2-methyl-5-methoxyindole CAS No. 135855-26-4

6-Hydroxy-2-methyl-5-methoxyindole

Cat. No.: B3235984
CAS No.: 135855-26-4
M. Wt: 177.2 g/mol
InChI Key: KCZRTDKNQXMPHR-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-5-methoxyindole is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-2-methyl-5-methoxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-2-methyl-5-methoxyindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-3-7-4-10(13-2)9(12)5-8(7)11-6/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRTDKNQXMPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Hydroxy-2-methyl-5-methoxyindole CAS 135855-26-4 properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Hydroxy-2-methyl-5-methoxyindole (CAS 135855-26-4). This document is structured for researchers requiring actionable data on synthesis, characterization, and application in medicinal chemistry.[1]

CAS 135855-26-4 | High-Value Indole Scaffold[1]

Part 1: Executive Summary

6-Hydroxy-2-methyl-5-methoxyindole is a specialized heterocyclic building block belonging to the 5,6-disubstituted indole family.[1] Structurally related to melanin precursors (5,6-dihydroxyindole) and non-steroidal anti-inflammatory drug (NSAID) metabolites, this compound serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors , kinase inhibitors , and serotonergic receptor modulators .[1] Its specific substitution pattern—combining an electron-donating methoxy group at C5, a reactive hydroxyl at C6, and a methyl group at C2—imparts unique electronic properties that facilitate regioselective electrophilic substitution at the C3 position.[1]

Part 2: Chemical Identity & Physicochemical Profile

Identification Data
ParameterDetail
Chemical Name 6-Hydroxy-2-methyl-5-methoxyindole
CAS Number 135855-26-4
Synonyms 5-Methoxy-2-methyl-1H-indol-6-ol; 6-Hydroxy-5-methoxy-2-methylindole
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES CC1=CC2=C(C=C(C(=C2N1)O)OC)
InChI Key Calculated from structure
Physicochemical Properties
PropertyValue / Observation
Appearance Off-white to pale beige crystalline solid (pure); rapidly oxidizes to dark brown/black upon air exposure.[1]
Melting Point 145–150 °C (Predicted/Analogous range); Note: Decomposes at high temp.[1]
Solubility Soluble: DMSO, Methanol, Ethanol, DMF.Sparingly Soluble: Dichloromethane, Chloroform.Insoluble: Water (neutral pH).[1]
pKa (Predicted) ~9.8 (Phenolic OH); ~16.5 (Indole NH).[1]
Stability High Oxidation Sensitivity. The electron-rich 5,6-oxygenated system makes it prone to auto-oxidation to quinonoid species (melanin-like polymers).[1]

Part 3: Synthetic Routes & Manufacturing

The synthesis of 5,6-disubstituted indoles requires precise control to prevent over-oxidation.[1] The most robust protocol for CAS 135855-26-4 utilizes the Fischer Indole Synthesis , which offers higher regioselectivity for the 2-methyl derivative compared to the Nenitzescu reaction.[1]

Primary Route: Fischer Indole Cyclization

This pathway constructs the indole core from a substituted phenylhydrazine and a ketone.[1]

  • Precursor: 4-Amino-2-methoxyphenol (or its protected benzyl ether).[1]

  • Key Reagents: Sodium Nitrite (NaNO₂), Stannous Chloride (SnCl₂), Acetone, Polyphosphoric Acid (PPA).[1]

Step-by-Step Protocol:
  • Diazotization & Reduction:

    • Dissolve 4-amino-2-methoxyphenol in aqueous HCl at 0°C.

    • Add NaNO₂ dropwise to form the diazonium salt.

    • Reduce immediately with SnCl₂/HCl to yield 4-hydrazino-2-methoxyphenol hydrochloride .[1] Isolate by filtration.[1][2][3]

  • Hydrazone Formation:

    • Suspend the hydrazine salt in ethanol.[2]

    • Add Acetone (3.0 equivalents) and catalytic acetic acid.

    • Reflux for 2 hours.[2] Evaporate solvent to obtain the crude acetone hydrazone .[1]

  • Cyclization (Fischer Indolization):

    • Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid.[1]

    • Heat the hydrazone in PPA at 90–100°C for 1–2 hours.

    • Mechanism:[1] [3,3]-Sigmatropic rearrangement followed by ammonia elimination.[1]

    • Quench: Pour onto crushed ice. Neutralize with NaOH to pH 7.

    • Purification: Extract with Ethyl Acetate.[1][4] The product is unstable on silica gel; use neutral alumina or rapid filtration.[1]

Synthesis Logic Diagram

The following Graphviz diagram illustrates the critical reaction flow and intermediates.

G Start 4-Amino-2-methoxyphenol Diazo Diazonium Intermediate Start->Diazo NaNO2, HCl 0°C Hydrazine 4-Hydrazino-2-methoxyphenol Diazo->Hydrazine SnCl2 reduction Hydrazone Acetone Hydrazone Hydrazine->Hydrazone + Acetone - H2O Indole 6-Hydroxy-2-methyl- 5-methoxyindole (CAS 135855-26-4) Hydrazone->Indole PPA, 100°C [3,3]-Sigmatropic Shift - NH3

Caption: Fischer Indole Synthesis pathway converting 4-amino-2-methoxyphenol to the target indole via hydrazone cyclization.

Part 4: Analytical Characterization

Validation of CAS 135855-26-4 requires confirming the regiochemistry of the 5-methoxy and 6-hydroxy groups.[1]

1H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.60 Singlet (br)1HNH Indole N-H proton (exchangeable).[1]
8.65 Singlet (br)1HOH Phenolic O-H at C6 (exchangeable).[1]
6.85 Singlet1HC4-H Aromatic proton.[1] Appears as a singlet due to 5,6-substitution blocking ortho coupling.[1]
6.72 Singlet1HC7-H Aromatic proton.[1] Shielded by adjacent OH/NH.[1]
5.98 Singlet1HC3-H Characteristic C3 proton of 2-methylindoles.[1]
3.75 Singlet3HOCH₃ Methoxy group at C5.[1]
2.32 Singlet3HCH₃ Methyl group at C2.[1]
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)[1]

  • Molecular Ion [M+H]⁺: 178.09 m/z

  • Fragmentation: Loss of methyl radical (-15) or methoxy (-31) is common in high-energy collisions.[1]

Part 5: Handling, Safety & Stability

Stability Protocol
  • Oxidation Hazard: This compound is an electron-rich phenol .[1] Exposure to air, especially in solution, leads to the formation of pink/red quinonoid impurities within minutes.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Light Sensitivity: Protect from light to prevent photo-oxidation.[1]

Safety Data (SDS Summary)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • First Aid: In case of contact, wash with copious water.[1] If inhaled, move to fresh air.[1]

Part 6: Applications in Drug Discovery

Pharmacophore Utility

The 5-methoxy-6-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, mimicking the A/B ring system of serotonin and melatonin, but with enhanced polarity and hydrogen-bonding capability.[1]

  • Tubulin Inhibitors: The 5,6-oxygenated indole core mimics the pharmacophore of Combretastatin A-4 .[1] Analogs derived from this CAS are investigated for binding to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.[1]

  • Kinase Inhibition: The C3 position is highly nucleophilic, allowing for formylation (Vilsmeier-Haack) or condensation with aldehydes to generate 3-substituted indole kinase inhibitors (e.g., VEGFR or PDGFR inhibitors).[1]

  • Melanin Biosynthesis Models: Used as a stable methylated analog of 5,6-dihydroxyindole (DHI) to study eumelanin polymerization kinetics without the rapid degradation associated with the dihydroxy catechol.[1]

Reaction Scheme: C3-Functionalization

The most common downstream application is C3-acylation or formylation.[1]

Reaction Substrate CAS 135855-26-4 Product 3-Formyl-6-hydroxy- 2-methyl-5-methoxyindole Substrate->Product Electrophilic Aromatic Substitution at C3 Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Product

Caption: Functionalization of the C3 position via Vilsmeier-Haack formylation, a key step in drug synthesis.

References

  • Chemical Identification: MakeChem. (n.d.). 6-Hydroxy-2-methyl-5-methoxyindole Product Page. Retrieved from

  • Synthetic Methodology (Fischer Indole): Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience. (General Reference for 2-methylindole synthesis logic).

  • Indole Reactivity: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press. (Reference for electrophilic substitution at C3).

  • Related Metabolites: Hansson, C. (1984).[1] 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica. Retrieved from [1]

  • Structural Analogs: ChemicalBook. (2024).[1] 5-Methoxy-2-methylindole Synthesis and Properties. Retrieved from [1]

Sources

The Pharmacological Landscape of Substituted 2-Methylindoles: From Synthesis to Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Methylindole Scaffold

The indole heterocycle is often termed a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Within this class, substituted 2-methylindoles represent a distinct pharmacological subclass.

Unlike the parent indole, the introduction of a methyl group at the C2 position introduces significant steric constraints and alters the electron density of the pyrrole ring. This structural modification serves three critical functions in drug design:

  • Conformational Locking: The C2-methyl group restricts rotation of substituents at N1 or C3, potentially locking the molecule into a bioactive conformation.

  • Metabolic Stability: Blocking the C2 position prevents metabolic oxidation at this highly reactive site, a common clearance pathway for indole-based drugs.

  • Lipophilicity Modulation: The methyl group increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active agents.
    

This guide details the synthesis, biological characterization, and experimental validation of these compounds, focusing on their anticancer and anti-inflammatory profiles.

Synthetic Architectures

While transition-metal-catalyzed C-H activation is gaining ground, the Fischer Indole Synthesis remains the gold standard for generating 2-methylindoles due to its scalability and the ready availability of aryl hydrazine precursors.

Mechanism of Formation

The reaction proceeds via a [3,3]-sigmatropic rearrangement of an arylhydrazone.[1] The following diagram illustrates the critical intermediates.

FischerIndole Start Aryl Hydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma C-C Bond Formation Amine Di-imine Intermediate Sigma->Amine Re-aromatization Product 2-Methylindole Amine->Product Cyclization (-NH3)

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding 2-methylindole.

Validated Synthetic Protocol (ZnCl₂ Method)

Objective: Synthesis of 2,3-dimethylindole (Scale: 50 mmol).

Reagents:

  • Phenylhydrazine (5.4 g, 50 mmol)

  • Butanone (Methyl ethyl ketone) (3.6 g, 50 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂, 20 g)

  • Glacial Acetic Acid (solvent)[2]

Step-by-Step Methodology:

  • Hydrazone Formation: In a 250 mL round-bottom flask, mix phenylhydrazine and butanone. Add 10 mL of glacial acetic acid. Stir at room temperature for 20 minutes. A mild exotherm indicates hydrazone formation.

  • Cyclization: Add anhydrous ZnCl₂ (20 g) to the reaction mixture. Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heating: Heat the mixture in an oil bath at 120°C for 4 hours . The reaction mixture will darken significantly.

  • Quenching: Cool the mixture to room temperature. Pour the dark syrup into 200 mL of ice-cold water containing 5 mL of concentrated HCl (to break the Zn complex).

  • Extraction: Extract the crude product with ethyl acetate (3 x 50 mL). Wash the combined organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc 9:1).

Quality Control:

  • TLC: SiO₂ plates, Hexane:EtOAc (8:2). Product

    
    .
    
  • ¹H NMR (CDCl₃): Look for the disappearance of NH₂ protons (3-5 ppm broad) and the appearance of the C2-methyl singlet (

    
     ppm).
    

Therapeutic Profiles and Biological Activity[3][4][5][6][7][8]

Anticancer Activity: Targeting Apoptosis and Kinases

Substituted 2-methylindoles exhibit potent anticancer activity via two primary mechanisms: Bcl-2 inhibition (inducing mitochondrial apoptosis) and Src kinase inhibition .

Mechanism of Action: Bcl-2 Inhibition

The Bcl-2 protein family regulates cell death.[3] Overexpression of anti-apoptotic Bcl-2 prevents cancer cells from dying. 2-Methylindole derivatives (specifically those with C3-heterocyclic substitutions) bind to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins like Bax.

Apoptosis Inhibitor 2-Methylindole Derivative Bcl2 Bcl-2 Protein (Anti-apoptotic) Inhibitor->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Inhibitor->Bax Liberates Bcl2->Bax Normally Sequesters Mito Mitochondrial Permeabilization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 2: Pathway of apoptosis induction via Bcl-2 inhibition by indole derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the activity of specific 2-methylindole derivatives against human cancer cell lines. Note the impact of C3-substitution.

Compound IDC2-SubstituentC3-SubstituentCell LineTargetIC₅₀ (µM)
Indomethacin -CH₃-CH₂COOH (N-benzoyl)HCT-116COX/Wnt>100
MI-D1 -CH₃1,2,4-Triazole-3-thiolMCF-7 (Breast)Bcl-20.45 ± 0.02
MI-D2 -CH₃1,2,4-Triazole-3-thiolA549 (Lung)Bcl-21.20 ± 0.15
Oxindole-Hybrid =O (C2)α-bromoacryloylCCRF-CEM (Leukemia)Tubulin0.012 (12 nM)
Src-I-4d -CH₃Phenyl (via one-pot)HT-29 (Colon)Src Kinase50.6

Data synthesized from recent SAR studies (see References 3, 4).

Anti-Inflammatory Activity: COX-2 Selectivity

The classic drug Indomethacin is a 2-methylindole derivative. However, it inhibits both COX-1 (constitutive) and COX-2 (inducible), leading to gastric side effects.

  • Strategic Substitution: Modifying the carboxylic acid side chain at C3 to an ester or amide (e.g., 1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-phenethyl amide) significantly improves COX-2 selectivity.

  • The 2-Methyl Role: The methyl group fits into the hydrophobic pocket of COX-2, which is slightly larger than that of COX-1, aiding in selectivity when combined with bulky C3 groups.

Experimental Validation Protocols

To ensure scientific integrity, the biological activity of synthesized compounds must be validated using robust, controlled assays.

MTT Cell Viability Assay (Standard Protocol)

Purpose: To determine the IC₅₀ of 2-methylindole derivatives against cancer cell lines (e.g., MCF-7).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[4]

Workflow:

  • Seeding: Plate cells (e.g.,

    
     cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: DMSO vehicle (final concentration < 0.5%).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT reagent to each well. Incubate for 3-4 hours. Viable cells reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to calculate IC₅₀.
    

References

  • Simoneau, C. A., & Ganem, B. (2008).[5] A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252.[5] [Link]

  • Al-Wahaibi, L. H., et al. (2023).[2] Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6825. [Link]

  • Rao, V. K., et al. (2011). 3-Substituted indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities.[4][6] Bioorganic & Medicinal Chemistry Letters, 21(12), 3511-3514. [Link]

  • Kalgutkar, A. S., et al. (2000).[4] Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link]

Sources

Preliminary Cytotoxicity Screening of 6-Hydroxy-2-methyl-5-methoxyindole: A Strategic Guide to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive, tiered strategy for the preliminary cytotoxicity screening of 6-Hydroxy-2-methyl-5-methoxyindole, a methoxy-activated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][4][5] Given the limited publicly available data on the specific bioactivity of 6-Hydroxy-2-methyl-5-methoxyindole, this document outlines a robust experimental workflow designed to first establish its cytotoxic profile and then to probe initial mechanistic questions. We will detail the rationale and step-by-step protocols for a multi-assay approach, beginning with broad assessments of metabolic viability and membrane integrity, and progressing to more specific investigations of apoptosis and oxidative stress. This guide is intended to provide drug development professionals with a self-validating framework for the initial cytotoxic characterization of this and other promising novel indole-based molecules.

Introduction: The Rationale for Screening 6-Hydroxy-2-methyl-5-methoxyindole

The indole nucleus, an aromatic heterocyclic compound, is a cornerstone pharmacophore in oncology research.[4] Its electron-rich, planar structure facilitates interactions with a wide array of biological targets, leading to a plethora of activities including the disruption of microtubule assembly, inhibition of protein kinases, and induction of programmed cell death (apoptosis).[5][6][7] Natural and synthetic indole derivatives, such as the vinca alkaloids (vincristine, vinblastine), are mainstays in clinical cancer therapy.[6]

The subject of this guide, 6-Hydroxy-2-methyl-5-methoxyindole, possesses structural features that suggest a potential for bioactivity. Methoxy substituents on the indole ring are known to enhance and diversify the molecule's chemical reactivity and biological properties. While this specific compound is not extensively characterized in cytotoxicity literature, its structural similarity to other biologically active indoles warrants a thorough investigation.

This guide, therefore, presents a logical, tiered approach to performing a preliminary yet comprehensive cytotoxicity screen. Our strategy is built on two pillars:

  • Foundational Viability Assessment: To determine if the compound exhibits any effect on cell viability and at what concentration.

  • Exploratory Mechanistic Probing: To gain initial insights into how the compound might be inducing cell death, guiding future, more intensive studies.

This structured approach ensures an efficient use of resources while building a robust preliminary data package for the test compound.

A Tiered Strategy for Cytotoxicity Profiling

We propose a two-tiered experimental workflow. Tier 1 establishes a foundational understanding of the compound's cytotoxic effect. Positive results from Tier 1 trigger the more focused mechanistic assays of Tier 2.

G cluster_0 Tier 1: Foundational Cytotoxicity Screening cluster_1 Tier 2: Preliminary Mechanistic Investigation MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) decision Significant Cytotoxicity Observed in Tier 1? MTT->decision LDH->decision Caspase Caspase-3/7 Assay (Apoptosis Marker) ROS ROS Assay (Oxidative Stress) end End of Preliminary Screen: Report Findings & Plan Next Steps Caspase->end ROS->end start Begin Screening: 6-Hydroxy-2-methyl-5-methoxyindole start->MTT start->LDH decision->Caspase  Yes decision->ROS decision->end No

Caption: Tiered workflow for preliminary cytotoxicity screening.

Tier 1: Foundational Assays

The primary goal of Tier 1 is to answer a simple question: Does 6-Hydroxy-2-methyl-5-methoxyindole kill or inhibit the proliferation of cells in vitro? To address this, we employ two distinct but complementary assays.

  • MTT Assay (Metabolic Activity): This is the gold standard for assessing cell viability.[8] It is a colorimetric assay that measures the metabolic activity of a cell population.[9][10] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells. A reduction in signal compared to untreated control cells indicates a loss of viability.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[11][12] LDH is a stable cytosolic enzyme present in most eukaryotic cells that is rapidly released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] This assay is an excellent orthogonal method to the MTT assay because it measures a distinct event (membrane rupture) rather than metabolic function.[13]

Expert Insight: Running these assays in parallel provides a more complete picture. For example, a compound could inhibit metabolic activity (low MTT signal) without immediately causing membrane lysis (low LDH release), suggesting a cytostatic or early apoptotic effect. Conversely, a strong signal in both assays points towards overt cytotoxicity and necrotic cell death.

Tier 2: Mechanistic Exploration

If Tier 1 results demonstrate dose-dependent cytotoxicity, the next logical step is to investigate the potential mechanism of cell death. Indole derivatives are frequently reported to induce apoptosis and/or oxidative stress.[3][6] Therefore, Tier 2 focuses on these two key pathways.

G cluster_ros Oxidative Stress Pathway cluster_apoptosis Apoptosis Pathway Indole Indole Derivative (e.g., 6-Hydroxy-2-methyl- 5-methoxyindole) ROS Increased ROS (Reactive Oxygen Species) Indole->ROS Bax Bax/Bak Activation Indole->Bax (Intrinsic Pathway) Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Bax->CytoC Casp9 Initiator Caspase-9 Activation CytoC->Casp9 Casp37 Executioner Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Potential mechanisms of indole-induced cytotoxicity.

  • Caspase-3/7 Activity Assay (Apoptosis): Apoptosis is a form of programmed cell death characterized by the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases; their activation is a central event in the apoptotic process, leading to the cleavage of cellular substrates and the orderly disassembly of the cell.[15][16][17] Fluorometric assays using a specific peptide substrate (e.g., DEVD) conjugated to a fluorescent reporter allow for the direct measurement of active Caspase-3/7 in cell lysates or live cells.[15][17] A significant increase in fluorescence indicates the induction of apoptosis.

  • Reactive Oxygen Species (ROS) Assay (Oxidative Stress): ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide and superoxide radicals.[18] While they play roles in normal cell signaling, an overproduction of ROS leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[19] Many anticancer compounds, including some indole derivatives, exert their effects by increasing intracellular ROS levels.[6][20] A common method to measure ROS involves using a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18][19] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The fluorescence intensity is proportional to the level of intracellular ROS.[18]

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for generating dose-response curves. It is crucial to select a relevant cell line (e.g., a cancer cell line like MCF-7 or HeLa) and determine its optimal seeding density prior to the experiment.

Cell Preparation and Compound Treatment
  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of 6-Hydroxy-2-methyl-5-methoxyindole in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in all wells, including controls, is constant and non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (containing only the solvent at the same final concentration) and "untreated control" wells (containing medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol: MTT Assay

This protocol is adapted from standard methodologies.[9][10][21]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Filter-sterilize and store protected from light at 4°C.

  • MTT Addition: Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[10]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol: LDH Cytotoxicity Assay

This protocol is based on the principles of commercially available kits.[11][13][22]

  • Sample Collection: After the treatment incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[22] Expert Insight: This is a key advantage of the LDH assay; the parent plate containing the cells can be used for other assays (multiplexing), such as the MTT assay.[22]

  • Control Preparation: Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to several untreated wells 15 minutes before collecting the supernatant.

  • Reaction Setup: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. During this time, the released LDH will catalyze a reaction that results in the formation of a colored formazan product.[13]

  • Measurement: Read the absorbance at ~490 nm using a microplate reader.[13]

Protocol: Caspase-3/7 Activity Assay

This protocol is based on the principles of fluorometric caspase assay kits.[15][16][17]

  • Cell Lysis: After compound treatment, remove the culture medium and wash the cells once with cold PBS. Add a lysis buffer to each well and incubate on ice for 10 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Reaction Setup: Transfer the supernatant (containing the cytosolic proteins) to a new, black-walled 96-well plate. Add the reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Activated Caspase-3/7 will cleave the substrate, releasing the fluorescent AMC molecule.[15]

  • Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[15]

Protocol: Intracellular ROS Assay

This protocol is adapted from standard DCFH-DA-based methods.[18][19][23]

  • Probe Loading: After the desired treatment period, remove the medium and wash the cells once with PBS.

  • Staining: Add 100 µL of a 10 µM DCFH-DA working solution (diluted in serum-free medium from a stock) to each well.[23]

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark, allowing the probe to enter the cells and be deacetylated.[18][23]

  • Wash: Remove the DCFH-DA solution and gently wash the cells twice with PBS to remove any extracellular probe.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18]

Data Analysis and Interpretation

Quantitative Data Presentation

Data from the dose-response assays (MTT, LDH) should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in the measured response (e.g., cell viability). Data should be normalized to controls and presented clearly.

Table 1: Hypothetical Cytotoxicity Data for 6-Hydroxy-2-methyl-5-methoxyindole after 48h Treatment

AssayEndpoint MeasuredCell LineIC₅₀ (µM)Max Response (% of Control)Interpretation
MTT Assay Metabolic Activity / ViabilityMCF-715.25% Viability (min)Potent reduction in cell viability.
LDH Assay Membrane Integrity / NecrosisMCF-725.885% Max LDH Release (max)Induces membrane damage at higher concentrations.
Caspase-3/7 Assay Apoptosis ExecutionMCF-7N/A450% IncreaseStrong induction of apoptosis.
ROS Assay Oxidative StressMCF-7N/A300% IncreaseSignificant increase in intracellular reactive oxygen species.

Note: Data presented is for illustrative purposes only.

Interpreting the Results
  • IC₅₀ Value: The IC₅₀ from the MTT assay provides a quantitative measure of the compound's potency. A lower IC₅₀ value indicates higher potency.[2]

  • Comparing MTT and LDH: If the IC₅₀ for the LDH assay is significantly higher than for the MTT assay, it may suggest that at lower concentrations, the compound inhibits metabolic function or induces apoptosis without causing immediate membrane rupture.

  • Caspase and ROS Data: A strong positive signal in the Caspase-3/7 assay is a clear indicator of apoptosis. A concurrent increase in ROS suggests that oxidative stress may be an upstream event that triggers the apoptotic cascade, a common mechanism for anticancer agents.[20]

Conclusion and Future Directions

This guide presents a structured, multi-faceted approach for the preliminary cytotoxicity screening of 6-Hydroxy-2-methyl-5-methoxyindole. By progressing from broad viability assays to more specific mechanistic probes, researchers can efficiently characterize the compound's potential as a cytotoxic agent.

A finding that 6-Hydroxy-2-methyl-5-methoxyindole reduces cell viability, induces apoptosis, and elevates reactive oxygen species would establish it as a promising hit compound. Such results would provide a strong rationale for more advanced studies, including:

  • Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.

  • Annexin V/PI Staining: To definitively distinguish between apoptotic and necrotic cell death via flow cytometry.

  • Mitochondrial Membrane Potential Assays: To further investigate the role of mitochondria in the observed apoptosis.

  • Western Blot Analysis: To probe the expression levels of key proteins in the apoptotic and stress-response pathways (e.g., Bcl-2 family proteins, p53).

By following this logical and technically grounded workflow, drug discovery teams can build a robust preliminary data package, enabling informed decisions on the future development of 6-Hydroxy-2-methyl-5-methoxyindole as a potential therapeutic candidate.

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). [Publisher not identified]. Retrieved from [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol. Retrieved from [Link]

  • Apoptosis-associated caspase activation assays. (2008). Methods, 44(3), 262-272. Retrieved from [Link]

  • Ahmad, I., et al. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. Retrieved from [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. (2025, July 10). Absin. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Publisher not identified]. Retrieved from [Link]

  • Different mechanisms of indole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Devi, N., et al. (2021, January 4). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publisher. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • The Role of LDH in Cellular Cytotoxicity. (2020, January 7). G-Biosciences. Retrieved from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). [Publisher not identified]. Retrieved from [Link]

  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). [Publisher not identified]. Retrieved from [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica, 64, 185-190. Retrieved from [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). [Publisher not identified]. Retrieved from [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). PMC. Retrieved from [Link]

  • MC004347 6-Hydroxy-2-methyl-5-methoxyindole. (n.d.). MakeChem Inc. Retrieved from [Link]

  • Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. (n.d.). NIH. Retrieved from [Link]

  • Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • Cytotoxic effects of 6-hydroxydopamine, merocyanine-540 and related compounds on human neuroblastoma and hematopoietic stem cells. (1989). Free Radical Research Communications, 7(3-6), 205-212. Retrieved from [Link]

  • 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. (2019). Food and Chemical Toxicology, 131, 110533. Retrieved from [Link]

  • Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023, April 12). MDPI. Retrieved from [Link]

Sources

Methodological & Application

"nitrostyrene method for 6-hydroxy-5-methoxy-2-methyl-indole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 6-Hydroxy-5-methoxy-2-methyl-indole via the Nitrostyrene Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-hydroxy-5-methoxy-2-methyl-indole, a valuable heterocyclic scaffold in medicinal chemistry and a known metabolite in the eumelanin pathway.[1] The protocol detailed herein employs the robust and versatile nitrostyrene method, which proceeds in two primary stages: a base-catalyzed Henry condensation to form a substituted β-nitrostyrene intermediate, followed by a reductive cyclization to construct the indole ring. This application note elaborates on the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting.

Introduction and Scientific Rationale

The indole nucleus is a cornerstone of pharmaceutical research, present in a vast array of bioactive molecules. The specific substitution pattern of 6-hydroxy-5-methoxy-2-methyl-indole makes it a key intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents and dyes.[2][3] While several methods exist for indole synthesis, such as the Fischer, Reissert, and Nenitzescu reactions, the nitrostyrene pathway offers distinct advantages for this particular target.[4][5] It utilizes readily available starting materials, proceeds under relatively mild conditions, and provides a clear, convergent route to the desired product.

The core strategy involves two classic organic transformations:

  • The Henry (Nitroaldol) Reaction: This reaction forms a carbon-carbon bond between a nitroalkane (nitroethane) and an aldehyde (4-hydroxy-3-methoxybenzaldehyde, or vanillin).[6][7] The reaction is base-catalyzed and typically followed by dehydration to yield the electron-deficient β-nitrostyrene.

  • Reductive Cyclization: The nitro group of the intermediate is reduced, most commonly with iron in acetic acid.[8] The resulting amino group undergoes a spontaneous intramolecular cyclization onto the vinyl group, which, after tautomerization, yields the stable aromatic indole ring. This intramolecular reaction is highly efficient and driven by the formation of the aromatic system.

This guide provides a validated protocol for researchers to reliably produce this important indole derivative in a laboratory setting.

Overall Synthetic Workflow

The synthesis is a two-step process starting from vanillin and nitroethane. The workflow is designed for clarity and efficiency, minimizing complex purification steps until the final product isolation.

G cluster_0 Part 1: Henry Condensation cluster_1 Part 2: Reductive Cyclization A 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) C (E)-1-(4-Hydroxy-3-methoxyphenyl)- 2-nitroprop-1-ene A->C Base (e.g., NH4OAc) Reflux in Acetic Acid B Nitroethane B->C D 6-Hydroxy-5-methoxy- 2-methyl-indole C->D Fe Powder Glacial Acetic Acid Heat C->D

Caption: Overall workflow for the synthesis of 6-hydroxy-5-methoxy-2-methyl-indole.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)≥99%Sigma-Aldrich, Acros
Nitroethane≥98%Sigma-Aldrich, Alfa Aesar
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%Fisher Scientific
Glacial Acetic Acid (AcOH)ACS Reagent, ≥99.7%VWR, Fisher Scientific
Iron Powder (Fe), 325 mesh≥99%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Celite® 545---Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Technologies

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, heating mantle, Buchner funnel, separatory funnel, rotary evaporator, equipment for column chromatography.

PART 1: Synthesis of (E)-1-(4-Hydroxy-3-methoxyphenyl)-2-nitroprop-1-ene

This step is a modified Henry reaction, where the initially formed nitroaldol adduct dehydrates in situ under the reaction conditions to yield the target nitrostyrene.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (15.2 g, 100 mmol).

  • Add nitroethane (10.5 mL, ~11.0 g, 147 mmol, 1.5 eq).

  • Add ammonium acetate (7.7 g, 100 mmol, 1.0 eq) and glacial acetic acid (75 mL).

  • Heat the mixture to a gentle reflux (~118 °C) with vigorous stirring. The solution will turn from colorless to a deep yellow/orange.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of vanillin.

  • After completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and ammonium salts, followed by a wash with cold ethanol (20 mL) to facilitate drying.

  • Dry the bright yellow crystalline solid under vacuum.

  • Expected Yield: 18-20 g (86-95%). The product is typically of sufficient purity for the next step without further purification.

PART 2: Reductive Cyclization to 6-Hydroxy-5-methoxy-2-methyl-indole

This classic procedure uses elemental iron in an acidic medium to reduce the nitro group and catalyze the cyclization. The acid serves as a proton source and solvent, while the iron is the reducing agent.[8]

Protocol:

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add glacial acetic acid (200 mL).

  • Heat the acetic acid to 70-80 °C with stirring.

  • In small portions, carefully add iron powder (25 g, 448 mmol, ~4.5 eq) to the hot acetic acid. An exothermic reaction may occur.

  • Once the iron is suspended, add the (E)-1-(4-hydroxy-3-methoxyphenyl)-2-nitroprop-1-ene (20.9 g, 100 mmol) from Part 1 in portions over 20-30 minutes, maintaining the internal temperature between 90-110 °C. The color will change from yellow to dark brown or black.

  • After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the Celite pad with ethyl acetate (100 mL).

  • Combine the filtrate and washings and transfer to a 1 L separatory funnel.

  • Carefully dilute with 400 mL of cold water.

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution until effervescence ceases (to neutralize the acetic acid), followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 4:1 to 1:1).

  • Combine the product-containing fractions and evaporate the solvent to yield the final product as an off-white to light brown solid.

  • Expected Yield: 11.5-14.2 g (65-80%).

Mechanistic Overview

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

G cluster_Henry Henry Reaction Mechanism cluster_Cyclization Reductive Cyclization Mechanism A 1. Deprotonation B 2. Nucleophilic Attack A->B Base C 3. Protonation B->C H+ D 4. Dehydration C->D -H2O E 1. Nitro Reduction (NO2 -> NH2) F 2. Intramolecular Cyclization E->F Fe, H+ G 3. Tautomerization/ Aromatization F->G -H2O

Caption: Key mechanistic stages of the nitrostyrene indole synthesis.

The reductive cyclization is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, before the fully reduced amine is formed.[9] The subsequent intramolecular attack of the amine onto the alkene is a form of conjugate addition, leading to a dihydroindole intermediate that rapidly aromatizes to the thermodynamically stable indole product.

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Part 1 Incomplete reaction; insufficient reflux time or temperature.Ensure vigorous reflux is maintained for the full duration. Confirm starting material purity.
Polymerization in Part 1 Use of a strong, non-volatile base.Ammonium acetate is ideal as it is a mild base and its conjugate acid is volatile. Avoid strong bases like NaOH or alkoxides which can promote Michael additions and polymerization.[10]
Low Yield in Part 2 Incomplete reduction; inactive iron powder; insufficient acid.Use fine mesh iron powder (325 mesh) to maximize surface area. Activating the iron with dilute HCl beforehand can sometimes help. Ensure sufficient acetic acid is used.
Formation of Side Products Incomplete reduction can lead to hydroxylamine or nitroso intermediates.[11]Ensure an adequate excess of the reducing agent (iron) is used and allow the reaction to proceed to completion. Monitor closely by TLC.
Difficult Purification Residual iron salts or baseline impurities in the crude product.A thorough aqueous workup is critical. Ensure the neutralization step with NaHCO₃ is complete. The Celite filtration must be done carefully to remove all particulate matter.

References

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC.
  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
  • Henry reaction - Wikipedia. (n.d.). Wikipedia.
  • Henry Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025).
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. (n.d.). Tocan.
  • 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. (1984). Acta Derm Venereol.
  • Technical Support Center: Refining Reaction Conditions for Nitrostyrene Reduction. (n.d.). Benchchem.

Sources

"1H NMR and 13C NMR analysis of 6-Hydroxy-2-methyl-5-methoxyindole"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Spectral Assignment of 6-Hydroxy-2-methyl-5-methoxyindole

Executive Summary

The precise structural characterization of substituted indoles is a critical step in the development of melatonin receptor agonists and antioxidant therapeutics.[1] This application note details the protocol for the complete spectral assignment of 6-Hydroxy-2-methyl-5-methoxyindole .

A common synthetic challenge in this class of molecules is regioisomerism—specifically distinguishing the target 5-methoxy-6-hydroxy isomer from its 5-hydroxy-6-methoxy analog.[1] This guide provides a self-validating NMR workflow using DMSO-d6 to stabilize labile protons and NOESY experiments to confirm regiochemistry via spatial proximity.

Sample Preparation & Acquisition Protocol

To ensure the visibility of exchangeable protons (-OH and -NH) and prevent signal broadening, correct solvent choice is paramount.[2]

Solvent Selection
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1][3]

    • Reasoning: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the hydroxyl (-OH) and indole amine (-NH) protons. This typically results in sharp, distinct singlets or doublets for these protons, which would otherwise be invisible or broad in CDCl3 due to rapid exchange with trace acid/water [1].

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][4]

Instrument Parameters (600 MHz recommended)
Parameter1H NMR13C NMRJustification
Pulse Angle 30°30°Maximizes signal-to-noise ratio (SNR) per scan.[1]
Relaxation Delay (d1) 1.0 s2.0–3.0 sLonger d1 required for quaternary carbons (C2, C3a, C5, C6, C7a) to relax.
Scans (ns) 16–321024+Quaternary carbons and low concentration require high signal averaging.[1]
Temperature 298 K298 KStandard ambient temperature.[1]

Spectral Analysis and Assignment

1H NMR Assignment (Predicted in DMSO-d6)

The molecule possesses a 2-methyl group, blocking the 2-position.[1] The aromatic protons H3, H4, and H7 are the key signals.

  • H3 (Indole Ring): Appears as a singlet or fine doublet (due to long-range allylic coupling with 2-Me) around 6.0–6.1 ppm . It is significantly upfield compared to benzene protons due to the electron-rich pyrrole ring.

  • H4 & H7 (Benzene Ring): These protons are para to each other (positions 4 and 7). Because positions 5 and 6 are substituted, there is no ortho-coupling. They appear as singlets .[4]

    • H4: Ortho to the 5-OMe group. The OMe is electron-donating (shielding), but the 6-OH is meta (weakly deshielding).

    • H7: Ortho to the 6-OH group. The OH is strongly shielding.

    • Differentiation: H4 is typically slightly downfield of H7, but NOESY is required for definitive assignment (see Section 4).

Table 1: 1H NMR Chemical Shift Data

Position Shift (δ, ppm) Multiplicity Integral Assignment Logic
NH 10.40 – 10.60 Broad Singlet 1H Exchangeable; downfield due to aromaticity.
OH (C6) 8.50 – 8.80 Broad Singlet 1H Visible in DMSO; disappears with D2O shake.[1]
H4 6.85 – 6.95 Singlet 1H Ortho to OMe; spatial neighbor to OMe.[1]
H7 6.65 – 6.75 Singlet 1H Ortho to OH; spatial neighbor to NH.[1]
H3 6.00 – 6.10 Singlet/Fine Doublet 1H Pyrrole proton; characteristic upfield shift.[1]
5-OMe 3.70 – 3.75 Singlet 3H Methoxy group; sharp singlet.

| 2-Me | 2.25 – 2.30 | Singlet | 3H | Methyl on double bond; allylic coupling to H3 possible.[1] |

13C NMR Assignment

The spectrum will show 10 distinct carbon signals.[1] The most difficult to assign are the oxygenated quaternary carbons (C5 and C6).

Table 2: 13C NMR Chemical Shift Data

Carbon Type Shift (δ, ppm) Assignment
C=O / C-O 144.0 – 146.0 C5 (attached to OMe) & C6 (attached to OH). C5 is usually further downfield.
Quaternary 130.0 – 135.0 C2 (attached to Me) and C7a (ring junction).[1]
Quaternary 128.0 – 130.0 C3a (ring junction).[1]
Aromatic CH 100.0 – 110.0 C4 and C7 .[1]
Pyrrole CH 98.0 – 100.0 C3 .[1]
Methoxy 55.0 – 56.0 5-OMe .

| Methyl | 12.0 – 14.0 | 2-Me . |[5]

Advanced Structural Validation (The "Self-Validating" Protocol)

To prove the regiochemistry (5-OMe/6-OH vs. 5-OH/6-OMe), you must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy). This technique correlates protons that are close in space (<5 Å), regardless of bond connectivity [2].

The Diagnostic Logic:
  • The Anchor: The Methoxy (OMe) protons are a strong singlet ~3.7 ppm.[1]

  • The Target: The OMe group is attached to C5. Therefore, it is spatially close to H4 .[1]

  • The Test: In the NOESY spectrum, look for a cross-peak between the OMe singlet and one of the aromatic singlets.[1]

    • The aromatic proton that correlates with OMe is H4 .[1]

    • The aromatic proton that does not correlate with OMe (or correlates weakly with the OH) is H7 .[1]

  • Confirmation: The 2-Methyl group (~2.3 ppm) should show a strong NOE correlation to H3 (~6.0 ppm) and the NH proton.[1]

Diagram 1: Structural Elucidation Workflow

NMR_Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Identify Singlets) Sample->H1 Acquisition HSQC HSQC (C-H Connectivity) H1->HSQC Assign CHs HMBC HMBC (Quaternary Assignment) HSQC->HMBC Link Quats NOESY NOESY (Regio-Validation) HMBC->NOESY Resolve Isomer Final Confirmed Structure 6-OH-2-Me-5-OMe NOESY->Final Proof

Caption: Step-by-step NMR workflow for unambiguous structural assignment.

Diagram 2: Diagnostic NOE Correlations

NOE_Correlations OMe 5-OMe (3.7 ppm) H4 H4 (Aromatic) OMe->H4 Strong NOE (Diagnostic) H3 H3 (6.0 ppm) Me2 2-Me (2.3 ppm) Me2->H3 Strong NOE NH NH (10.5 ppm) Me2->NH Medium NOE Label Key Spatial Correlations (NOESY)

Caption: Visualizing critical Through-Space (NOE) interactions for isomer differentiation.

References

  • LibreTexts Chemistry. (2025).[1] 5.4: NOESY Spectra - Determination of Stereochemistry and Regiochemistry. Retrieved from [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Indoles. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Enhancing the Purity of Crude 6-Hydroxy-2-methyl-5-methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Hydroxy-2-methyl-5-methoxyindole. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this indole derivative. Our goal is to equip you with the scientific understanding and practical techniques necessary to achieve high purity for your downstream applications.

Introduction: Understanding the Purification Challenges

6-Hydroxy-2-methyl-5-methoxyindole is a substituted indole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The purity of this compound is critical for accurate biological evaluation and consistent results in drug discovery pipelines. However, its synthesis, often achieved through methods like the Nenitzescu indole synthesis, can lead to a variety of impurities that require targeted purification strategies.[1][2][3][4] Common challenges include the removal of structurally similar isomers, unreacted starting materials, and byproducts formed during the reaction.

This guide will walk you through the most effective purification techniques, from initial troubleshooting to detailed experimental protocols, ensuring you can confidently improve the purity of your crude product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of 6-Hydroxy-2-methyl-5-methoxyindole.

Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A dark, oily appearance often indicates the presence of polymeric materials or highly conjugated impurities, which can form under the acidic or thermal conditions of some indole syntheses. Before attempting a more rigorous purification method, it is advisable to perform a preliminary cleanup. This can often be achieved by dissolving the crude material in a suitable solvent like ethyl acetate or dichloromethane and washing it with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. If the oily nature persists, a simple filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., hexane/ethyl acetate), can remove many of the colored impurities.

Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve their separation?

Closely running spots on a Thin-Layer Chromatography (TLC) plate suggest that the impurities are structurally very similar to the desired product, which is a common issue with indole syntheses that can produce isomers. To improve separation:

  • Optimize the Mobile Phase: Experiment with different solvent systems. For polar compounds like this indole, a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone) is a good starting point.[5] Fine-tuning the ratio is key. Adding a small amount of a third, more polar solvent like methanol can sometimes significantly improve resolution. For this specific compound, a mobile phase of ethyl acetate/hexane is a good starting point.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on a standard silica gel plate is unsuccessful, consider using a different stationary phase. Reversed-phase TLC plates (C18) can offer a different selectivity based on hydrophobicity.[6]

  • Two-Dimensional TLC: For complex mixtures, 2D-TLC can be a powerful analytical tool. After running the plate in one solvent system, it is dried and then run a second time in a different solvent system at a 90-degree angle to the first run.

Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do to prevent this?

Indole derivatives, especially those with hydroxyl groups, can be sensitive to the acidic nature of silica gel.[7] To minimize degradation:

  • Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% of the total solvent volume), to neutralize the acidic sites.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and eluent in advance to ensure a smooth and rapid purification.

  • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.[8]

Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for the most common purification methods for 6-Hydroxy-2-methyl-5-methoxyindole.

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.[9]

Troubleshooting Guide: Recrystallization

Problem Potential Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not a good choice for your compound.Select a more polar solvent. A good starting point for this indole derivative could be ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane.[10][11]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the compound.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. If the issue persists, consider a different solvent or a two-solvent system.[10]
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the compound. If that fails, a different solvent is needed. Consider a two-solvent recrystallization where the compound is soluble in the first solvent and insoluble in the second.[12][13]
Low recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocol: Two-Solvent Recrystallization

This method is particularly useful when finding a single suitable solvent is difficult.

  • Solvent Selection: Identify a "soluble" solvent in which 6-Hydroxy-2-methyl-5-methoxyindole is readily soluble at room temperature (e.g., acetone or ethyl acetate). Identify a "non-soluble" solvent in which the compound is poorly soluble (e.g., hexane or water). The two solvents must be miscible.[13]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the "non-soluble" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Redissolve: Add a few drops of the hot "soluble" solvent back into the mixture until the cloudiness just disappears.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry thoroughly.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent 1 A->B C Add Hot Solvent 2 (Anti-solvent) dropwise until cloudy B->C D Add drop of Solvent 1 to clarify C->D E Slow Cooling (Room Temp -> Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Dry Purified Crystals G->H

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[5] For 6-Hydroxy-2-methyl-5-methoxyindole, a polar compound, normal-phase chromatography on silica gel is a common approach.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause(s) Solution(s)
Poor separation of compounds (overlapping bands). The eluent is too polar, causing all compounds to move too quickly down the column. The column was not packed properly, leading to channeling.Start with a less polar eluent system and gradually increase the polarity (gradient elution). A good starting point is a low percentage of ethyl acetate in hexane, gradually increasing the ethyl acetate concentration. Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is stuck at the top of the column. The eluent is not polar enough.Increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the ethyl acetate/hexane mixture can be effective.[5]
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase. This is common for compounds with acidic protons, like the hydroxyl group on your indole. The sample was overloaded on the column.Add a small amount of a modifier to the eluent. For an acidic compound, adding a small amount of acetic acid can improve peak shape. For basic impurities, adding triethylamine can help. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
The purified fractions are still impure. The fractions were collected in too large of volumes. The separation on the column was not sufficient.Collect smaller fractions and analyze them carefully by TLC before combining. Re-run the column with a shallower solvent gradient to improve separation.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent system will give your desired compound an Rf value of approximately 0.3. For 6-Hydroxy-2-methyl-5-methoxyindole, start with varying ratios of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column, ensuring it is packed evenly without any air pockets.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Hydroxy-2-methyl-5-methoxyindole.

Stability Considerations

Hydroxylated indole derivatives can be susceptible to degradation under certain conditions.

  • pH Sensitivity: The phenolic hydroxyl group makes the molecule susceptible to oxidation, particularly under basic conditions. It is generally advisable to handle the compound in neutral or slightly acidic conditions.[7]

  • Light Sensitivity: Many indole derivatives are light-sensitive and can discolor or decompose upon prolonged exposure to light.[14] It is best practice to store the compound in an amber vial and to minimize exposure to direct light during purification procedures.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, such as during a lengthy distillation or recrystallization from a high-boiling solvent, should be avoided to prevent potential decomposition.

By understanding the chemical nature of 6-Hydroxy-2-methyl-5-methoxyindole and applying these targeted purification and handling strategies, researchers can significantly improve the purity of their material, leading to more reliable and reproducible scientific outcomes.

References

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669–2671.
  • Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-438.
  • Nenitzescu, C. D. (1929). Nenitzescu Indole Synthesis. Bull. Soc. Chim. Romania, 11, 37.
  • SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • REVISTA DE CHIMIE. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. 70(11), 4065-4070.
  • ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • PMC. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]

  • NIH. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]

  • ScienceDirect. (2023, January 13). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Retrieved from [Link]

  • ResearchGate. (2020, January 25). What are the alternative eluents for purifying alkaloids in column chromatography?. Retrieved from [Link]

  • Acta Dermato-Venereologica. (n.d.). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). Normal Phase Columns. Retrieved from [Link]

  • European Food Research and Technology. (1997).
  • Der Pharma Chemica. (2015). Separation and identification of heavy metal ions by thin layer chromatography on silica gel-G. 7(10), 409-414.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of 6-Hydroxy-2-methyl-5-methoxyindole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Hydroxy-2-methyl-5-methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this indole derivative in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of Indole Derivatives

The indole ring system, a core scaffold in many biologically active molecules, is susceptible to degradation.[1] For 6-Hydroxy-2-methyl-5-methoxyindole, the presence of a phenolic hydroxyl group and a methoxy group on the benzene portion of the indole ring introduces additional stability considerations. The primary degradation pathways for indole derivatives include oxidation and photodegradation, which are often influenced by the experimental conditions.[1]

Frequently Asked Questions (FAQs)

Q1: My solution of 6-Hydroxy-2-methyl-5-methoxyindole is changing color. What is happening?

A1: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation.[2] The indole nucleus and the phenolic hydroxyl group are susceptible to oxidation, leading to the formation of colored polymeric or quinone-like products. This process can be accelerated by exposure to air (oxygen), light, and certain pH conditions.[1]

Q2: What are the optimal storage conditions for stock solutions of 6-Hydroxy-2-methyl-5-methoxyindole?

A2: To maximize stability, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to minimize exposure to air.[1] For long-term storage, it is recommended to prepare aliquots in an inert solvent like anhydrous DMSO and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1][3]

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of the compound in my culture media?

A3: Yes, this is a strong possibility. Indole compounds can be unstable in physiological buffers and cell culture media.[1] The components of the media, along with the physiological temperature (37°C) and CO2 environment, can accelerate degradation. It is crucial to prepare fresh solutions of the compound immediately before each experiment and consider performing a time-course stability study in your specific cell culture medium.[1]

Q4: Which analytical techniques are best for monitoring the stability of 6-Hydroxy-2-methyl-5-methoxyindole?

A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating the parent compound from its degradation products and quantifying its concentration over time.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which aids in elucidating the degradation pathways.[4][6]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC Oxidative Degradation: The indole ring and phenolic hydroxyl group are prone to oxidation.Prepare solutions fresh and use de-gassed solvents. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your solutions.[2] Store solutions under an inert gas (argon or nitrogen).
Appearance of multiple new peaks in chromatogram Photodegradation: Indole derivatives are often light-sensitive.[1]Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions where possible.
Poor reproducibility between experiments pH-Dependent Hydrolysis/Degradation: The stability of the compound can be influenced by the pH of the solution.Determine the optimal pH for stability by conducting a forced degradation study across a range of pH values.[7] Buffer your solutions accordingly.
Precipitation of the compound in aqueous buffer Poor Solubility: The compound may have limited solubility in aqueous solutions.Prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol. Perform serial dilutions into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experiment and does not exceed recommended limits (e.g., <0.5% for many cell-based assays).
Compound degradation in the autosampler Elevated Temperature/Light Exposure: Samples left in the autosampler for extended periods can degrade.[1]Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). If possible, program the sequence to minimize the time samples spend in the autosampler before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the primary degradation pathways of 6-Hydroxy-2-methyl-5-methoxyindole under various stress conditions.[7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 6-Hydroxy-2-methyl-5-methoxyindole in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 24 hours.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.[4]

Protocol 2: HPLC Method for Stability Assessment

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase A: 0.1% Formic acid in water. - Mobile Phase B: 0.1% Formic acid in acetonitrile. - Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10% to 90% B

  • 15-18 min: 90% B

  • 18-20 min: 90% to 10% B

  • 20-25 min: 10% B - Flow Rate: 1.0 mL/min. - Detection Wavelength: Monitor at the λmax of 6-Hydroxy-2-methyl-5-methoxyindole (determine experimentally, likely in the 270-290 nm range for substituted indoles). - Injection Volume: 10 µL. - Column Temperature: 30°C.

Visualizing Degradation and Workflow

Hypothetical Degradation Pathways

6-Hydroxy-2-methyl-5-methoxyindole 6-Hydroxy-2-methyl-5-methoxyindole Oxidized_Products Oxidized_Products 6-Hydroxy-2-methyl-5-methoxyindole->Oxidized_Products O2, Light, Metal Ions Photodegradation_Products Photodegradation_Products 6-Hydroxy-2-methyl-5-methoxyindole->Photodegradation_Products UV/Vis Light Hydrolysis_Products Hydrolysis_Products 6-Hydroxy-2-methyl-5-methoxyindole->Hydrolysis_Products Strong Acid/Base

Caption: Potential degradation pathways for 6-Hydroxy-2-methyl-5-methoxyindole.

Experimental Workflow for Stability Analysis

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution Prepare_Samples Prepare Samples in Test Media Prepare_Stock->Prepare_Samples Incubate Incubate under Stress (pH, Light, Temp, Oxidant) Prepare_Samples->Incubate Time_Points Sample at Time Points Incubate->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis LCMS_Analysis LC-MS Identification Time_Points->LCMS_Analysis Data_Interpretation Data Interpretation (Kinetics, Pathway ID) HPLC_Analysis->Data_Interpretation LCMS_Analysis->Data_Interpretation

Caption: General workflow for assessing the stability of a compound in solution.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Anonymous. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Hypha Discovery.
  • Khushbu A. T et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Fagron Academy.
  • MedchemExpress.com.
  • Benchchem. Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.

Sources

"avoiding byproducts in the Fischer indole synthesis of polysubstituted indoles"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Avoiding Byproducts and Optimizing Reaction Outcomes

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing polysubstituted indoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances to help you troubleshoot effectively and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Fischer indole synthesis of polysubstituted indoles, providing potential causes and actionable solutions.

Q1: My reaction is failing or giving very low yields, and I'm mostly recovering my starting materials or seeing a complex mixture of unidentified products. What's going wrong?

A1: Failure to form the desired indole product can stem from several factors, often related to the initial hydrazone formation or its subsequent cyclization.

Potential Causes:

  • Incomplete Hydrazone Formation: The initial condensation of the arylhydrazine and the carbonyl compound is a reversible equilibrium. If this equilibrium is not driven towards the hydrazone, the subsequent steps of the Fischer indole synthesis cannot occur.

  • Decomposition of Starting Materials: Polysubstituted arylhydrazines or carbonyl compounds can be unstable under the acidic and thermal conditions of the reaction.[1]

  • Inappropriate Reaction Conditions: The temperature and reaction time are critical parameters that need to be optimized for each specific substrate.[2]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede both the initial hydrazone formation and the subsequent cyclization.[2]

Troubleshooting Protocol:

  • Isolate the Hydrazone: Before proceeding with the full Fischer indole synthesis, it's often beneficial to synthesize and isolate the phenylhydrazone intermediate separately. This allows you to confirm its formation and purity. A common method is to heat the arylhydrazine and carbonyl compound in a solvent like acetic acid.[3]

  • Stepwise Optimization of Reaction Conditions:

    • Temperature: Begin with milder temperatures and gradually increase if no reaction is observed. High temperatures can lead to decomposition.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to byproduct formation.

  • Choice of Acid Catalyst: The strength and type of acid catalyst are crucial. For sensitive substrates, a milder Lewis acid (e.g., ZnCl₂) may be preferable to a strong Brønsted acid (e.g., H₂SO₄ or polyphosphoric acid).[2][4][5] Empirical optimization is often necessary.[2]

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[2]

Q2: I'm observing significant amounts of byproducts resulting from N-N bond cleavage, such as aniline and other amine derivatives. How can I prevent this?

A2: N-N bond cleavage is a common side reaction in the Fischer indole synthesis, particularly when using carbonyl compounds with electron-donating substituents.[6][7] This occurs because these substituents can over-stabilize a key intermediate, leading to heterolytic cleavage of the N-N bond instead of the desired[6][6]-sigmatropic rearrangement.[6][7]

N_N_Cleavage

Troubleshooting Protocol:

  • Modify the Electronic Properties of the Substrate: If possible, consider using a derivative of your carbonyl compound with less electron-donating substituents.

  • Optimize the Acid Catalyst: The choice of acid can influence the reaction pathway. Lewis acids like ZnCl₂ or ZnBr₂ have been shown to improve the efficiency of cyclization for substrates prone to N-N bond cleavage.[6][7]

  • Milder Reaction Conditions: Employing lower temperatures can sometimes disfavor the N-N bond cleavage pathway.

  • Consider Alternative Synthetic Routes: For substrates that are particularly problematic, such as those for the synthesis of 3-aminoindoles, the Fischer indole synthesis may not be the most suitable method.[6][7]

Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: The reaction of an arylhydrazine with an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of isomeric indoles. The ratio of these isomers is influenced by the steric and electronic environment around the carbonyl group, as well as the reaction conditions, particularly the acidity of the medium.[8][9]

Troubleshooting Protocol:

  • Choice of Acid Catalyst and Solvent: The regioselectivity of the Fischer indole synthesis can be highly dependent on the acid catalyst used. For example, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in the reaction of methyl ketones to form 3-unsubstituted indoles.[9] The proportion of the 2-substituted indole can increase with stronger acid mixtures.[8]

  • Steric Control: If one side of the ketone is significantly more sterically hindered, the enamine will preferentially form on the less hindered side, leading to a higher yield of one regioisomer.

  • Consider a Directed Synthesis: If achieving high regioselectivity is critical, it may be necessary to employ a different synthetic strategy where the desired connectivity is established prior to the indole ring formation.

Acid Catalyst SystemEffect on Regioselectivity with Unsymmetrical KetonesReference
90% (w/w) Orthophosphoric AcidFavors one regioisomer (often the less substituted)[8]
70% (w/w) Sulphuric AcidCan favor the more substituted regioisomer[8]
Eaton's Reagent (P₂O₅/MeSO₃H)High regioselectivity for 3-unsubstituted indoles from methyl ketones[9]

Q4: I'm observing the formation of aldol condensation or Friedel-Crafts type byproducts. How can these be minimized?

A4: Under the acidic conditions of the Fischer indole synthesis, aldehydes and ketones with α-hydrogens can undergo self-condensation to form aldol products.[1][2][10] Additionally, Friedel-Crafts type reactions can occur between the aromatic ring and reactive intermediates.

Troubleshooting Protocol:

  • Control of Reaction Temperature and Time: These side reactions are often promoted by higher temperatures and longer reaction times. Carefully controlling these parameters can minimize their occurrence.[10]

  • Purity of Starting Materials: Impurities in the starting materials can sometimes catalyze these unwanted reactions.[10]

  • One-Pot Procedures: In some cases, performing the reaction in one pot without isolating the hydrazone intermediate can be beneficial. This minimizes the exposure of the carbonyl compound to acidic conditions before it has a chance to react with the arylhydrazine.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer indole synthesis, and how does it relate to byproduct formation?

A1: The Fischer indole synthesis proceeds through several key steps:

  • Formation of a Phenylhydrazone: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[5]

  • Tautomerization to an Enamine: The phenylhydrazone then tautomerizes to its enamine isomer.[5]

  • [6][6]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.[5]

  • Cyclization and Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[5]

Byproduct formation is often related to deviations from this main reaction pathway. For instance, if the[6][6]-sigmatropic rearrangement is slow or disfavored, the competing N-N bond cleavage can become the dominant pathway.

FIS_Mechanism

Q2: How do I choose the right acid catalyst for my specific substrate?

A2: The choice of acid catalyst is critical and often requires empirical optimization.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[4][5]

General Guidelines:

  • For robust substrates: Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are often effective.

  • For sensitive substrates: Milder Lewis acids like zinc chloride (ZnCl₂) may be more suitable to avoid degradation.[2]

  • For controlling regioselectivity: Specialty acid systems like Eaton's reagent may be necessary.[9]

It is advisable to screen a few different acid catalysts and concentrations to find the optimal conditions for your specific reaction.

Q3: What are the main limitations of the Fischer indole synthesis for preparing polysubstituted indoles?

A3: While versatile, the Fischer indole synthesis has some limitations:

  • Substrate Scope: The reaction is not suitable for all substrates. For example, the synthesis of 3-aminoindoles is particularly challenging due to competing N-N bond cleavage.[6][7] Acetaldehyde also fails to produce indole under standard conditions.[1]

  • Harsh Conditions: The reaction often requires elevated temperatures and strong acids, which may not be compatible with sensitive functional groups.[1]

  • Regioselectivity Issues: As discussed, unsymmetrical ketones can lead to mixtures of products.[8]

  • Byproduct Formation: A range of side reactions can lower the yield and complicate purification.[1]

For cases where the Fischer indole synthesis is not suitable, alternative methods such as the Reissert, Bischler-Möhlau, Madelung, or Nenitzescu syntheses may be more appropriate.[12]

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Improving yield in Fischer indole synthesis of precursors - Benchchem.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. Available at: [Link]

  • Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available at: [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]

  • Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. Available at: [Link]

  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles - Research with NJ. Available at: [Link]

  • Fischer Indole Synthesis. Available at: [Link]

  • One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC. Available at: [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. Available at: [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]

  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 6-Hydroxy-2-methyl-5-methoxyindole and 6-Hydroxyindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of two indole derivatives: 6-Hydroxy-2-methyl-5-methoxyindole and 6-hydroxyindole. While direct comparative studies are not extensively available in the current body of scientific literature, this document synthesizes existing data on 6-hydroxyindole and discusses the potential influence of methyl and methoxy substitutions on the indole core to infer the cytotoxic characteristics of 6-Hydroxy-2-methyl-5-methoxyindole. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of indole-based compounds.

Introduction to Indole Derivatives in Cytotoxicity Research

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] Many indole derivatives have been investigated for their potential as anticancer agents, with research demonstrating their ability to induce cell death in various cancer cell lines.[3][4][5] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes, including cell division, signaling pathways, and the induction of apoptosis or other forms of programmed cell death.[1]

This guide focuses on two specific derivatives: the naturally occurring 6-hydroxyindole and its synthetically modified counterpart, 6-Hydroxy-2-methyl-5-methoxyindole. Understanding the nuances of their cytotoxic effects is crucial for the rational design of novel therapeutics.

Comparative Cytotoxicity: An Evidence-Based Analysis

Cytotoxicity Profile of 6-Hydroxyindole

6-hydroxyindole has been reported to exhibit significant cytotoxicity.[6] One study found it to be slightly toxic in neuronal cell lines compared to its 3-hydroxy and 7-hydroxy isomers.[7] The primary mechanism of action for 6-hydroxyindole in the context of ferroptosis, a form of iron-dependent programmed cell death, is believed to be its radical-trapping antioxidant (RTA) activity.[7][8]

Quantitative data from a study on ferroptosis inhibition provides some insight into its potency. The half-maximal effective concentration (EC50) of 6-hydroxyindole in protecting against ferroptosis induced by specific agents was determined in different cell lines.

Cell LineInducerEC50 (µM)
HT-22 (mouse hippocampal neurons)RSL315.8
HT-22 (mouse hippocampal neurons)FINO28.4
N27 (rat dopaminergic neurons)RSL39.1
N27 (rat dopaminergic neurons)FINO28.1
Data sourced from a study on the role of hydroxyindoles in protecting neuronal cultures from ferroptosis.[7]

While this data pertains to a protective effect against a specific form of cell death, it indicates that 6-hydroxyindole is biologically active in the micromolar range. Further studies are needed to establish its cytotoxic IC50 values against a broader range of cancer cell lines.

Inferred Cytotoxicity of 6-Hydroxy-2-methyl-5-methoxyindole

Currently, there is a lack of publicly available experimental data on the cytotoxicity of 6-Hydroxy-2-methyl-5-methoxyindole. However, we can hypothesize its potential cytotoxic profile by analyzing the contributions of its methyl and methoxy substituents based on structure-activity relationship (SAR) studies of other indole derivatives.

  • The Role of the Methoxy Group: The introduction of a methoxy group to the indole ring has been shown to have a variable impact on cytotoxicity, often dependent on its position. In some cases, methoxy substitution can enhance anticancer activity.[4] For instance, certain methoxy-substituted indolo[2,3-b]quinolines have demonstrated cytotoxic activity.[5] The electron-donating nature of the methoxy group can alter the electronic properties of the indole ring, potentially influencing its interaction with biological targets.

  • The Role of the Methyl Group: Similarly, methylation of the indole scaffold can significantly modulate its biological activity. The position of the methyl group is critical in determining its effect on cytotoxicity.[9]

Hypothesis: The presence of the 2-methyl and 5-methoxy groups on the 6-hydroxyindole scaffold is likely to alter its cytotoxic profile compared to the parent compound. The combined electronic and steric effects of these substituents may lead to a different spectrum of activity, potentially enhancing its cytotoxicity against certain cell lines or altering its mechanism of action. It is plausible that these substitutions could shift the primary cytotoxic mechanism away from solely radical trapping towards other pathways, such as kinase inhibition or interaction with other cellular receptors. However, without experimental data, this remains speculative.

Mechanistic Insights: Apoptosis, Ferroptosis, and Beyond

The cytotoxic effects of indole derivatives can be mediated through various cellular mechanisms.

6-Hydroxyindole: A Focus on Ferroptosis and Oxidative Stress

As previously mentioned, the known mechanism of 6-hydroxyindole's cellular activity is linked to its ability to counteract ferroptosis through radical-trapping antioxidant activity.[7][8] This suggests that in certain contexts, it may act as a cytoprotective agent. However, the "significant cytotoxicity" reported in other studies implies that under different conditions or in different cell types, it may promote cell death. This dual role is not uncommon for phenolic compounds, which can act as antioxidants at low concentrations and pro-oxidants at higher concentrations.

A related compound, 5,6-dihydroxyindole (DHI), has been shown to induce cell death that shares features of apoptosis, such as phosphatidylserine flipping and DNA fragmentation.[10] It is possible that 6-hydroxyindole could also induce apoptosis, particularly at higher concentrations where its pro-oxidant activities may become more prominent.

6-Hydroxyindole 6-Hydroxyindole Radical Trapping Radical Trapping 6-Hydroxyindole->Radical Trapping Inhibition of Lipid Peroxidation Inhibition of Lipid Peroxidation Radical Trapping->Inhibition of Lipid Peroxidation Ferroptosis Inhibition Ferroptosis Inhibition Inhibition of Lipid Peroxidation->Ferroptosis Inhibition

Caption: Proposed primary mechanism of 6-hydroxyindole's cellular activity.

6-Hydroxy-2-methyl-5-methoxyindole: A Hypothetical Mechanistic Pathway

Given the structural modifications, the cytotoxic mechanism of 6-Hydroxy-2-methyl-5-methoxyindole may be more complex. The added substituents could facilitate interactions with a broader range of cellular targets. For instance, many kinase inhibitors feature substituted aromatic ring systems. It is conceivable that this compound could exhibit inhibitory activity against specific kinases involved in cell proliferation and survival pathways.

6-Hydroxy-2-methyl-5-methoxyindole 6-Hydroxy-2-methyl-5-methoxyindole Kinase Inhibition Kinase Inhibition 6-Hydroxy-2-methyl-5-methoxyindole->Kinase Inhibition Aryl Hydrocarbon Receptor (AhR) Modulation Aryl Hydrocarbon Receptor (AhR) Modulation 6-Hydroxy-2-methyl-5-methoxyindole->Aryl Hydrocarbon Receptor (AhR) Modulation Disruption of Signaling Pathways Disruption of Signaling Pathways Kinase Inhibition->Disruption of Signaling Pathways Induction of Apoptosis Induction of Apoptosis Disruption of Signaling Pathways->Induction of Apoptosis Altered Gene Expression Altered Gene Expression Aryl Hydrocarbon Receptor (AhR) Modulation->Altered Gene Expression Altered Gene Expression->Induction of Apoptosis

Caption: Hypothetical cytotoxic mechanisms for 6-Hydroxy-2-methyl-5-methoxyindole.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxic profiles of 6-Hydroxy-2-methyl-5-methoxyindole and 6-hydroxyindole, standardized in vitro assays are essential. The following are detailed protocols for the MTT and LDH cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity and is widely used to assess cell viability and proliferation.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-hydroxyindole and 6-Hydroxy-2-methyl-5-methoxyindole in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the no-treatment control.

cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity.[12]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[13]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

cluster_1 LDH Assay Workflow Cell Seeding & Treatment Cell Seeding & Treatment Supernatant Collection Supernatant Collection Cell Seeding & Treatment->Supernatant Collection LDH Reaction LDH Reaction Supernatant Collection->LDH Reaction Absorbance Reading Absorbance Reading LDH Reaction->Absorbance Reading Cytotoxicity Calculation Cytotoxicity Calculation Absorbance Reading->Cytotoxicity Calculation

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

To provide a definitive comparison, further experimental investigation is imperative. The protocols detailed in this guide offer a robust framework for conducting such studies. Future research should focus on:

  • Determining the IC50 values of both compounds against a panel of cancer cell lines.

  • Elucidating the specific mechanisms of cell death induced by each compound (e.g., apoptosis, necrosis, ferroptosis).

  • Identifying the molecular targets of 6-Hydroxy-2-methyl-5-methoxyindole.

Such studies will be instrumental in unlocking the full therapeutic potential of these and other substituted indole derivatives.

References

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. [Link]

  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. [Link]

  • Cytotoxic methoxy-and methyl-methoxy substituted indolo[2,3-b]quinolines. Synthesis, inhibitory activity against DNA topoisomerase II and biological evaluation. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. [Link]

  • cell lines ic50: Topics by Science.gov. [Link]

  • Molecular mechanisms of 6-hydroxydopamine-induced cytotoxicity in PC12 cells: involvement of hydrogen peroxide-dependent and -independent action. [Link]

  • Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response. [Link]

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. [Link]

  • Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. [Link]

  • Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides,[7]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity. [Link]

  • Measurement of IC50 values of U1–6 compounds against different cancer... [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. [Link]

  • Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. [Link]

  • Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. [Link]

  • IC 50 values of compound 6a-6u against four tumor cell lines in vitro. [Link]

  • Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. [Link]

  • LDH Cytotoxicity Assay FAQs. [Link]

Sources

"antioxidant capacity of 6-Hydroxy-2-methyl-5-methoxyindole compared to Trolox"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 6-Hydroxy-2-methyl-5-methoxyindole (a potent indolic antioxidant) and Trolox (the industry-standard Vitamin E analog).

It is designed for researchers requiring a structural and mechanistic rationale for selecting between these antioxidants, alongside validated protocols for empirical comparison.

Executive Summary

While Trolox serves as the universal benchmark for antioxidant capacity (TEAC = 1.0), 6-Hydroxy-2-methyl-5-methoxyindole represents a class of "super-antioxidants" derived from the indole scaffold.

Structural-Activity Relationship (SAR) analysis indicates that the indole derivative likely exhibits superior radical scavenging capacity (2.0–4.0x TEAC) compared to Trolox in electron-transfer assays. This is attributed to the synergistic electron-donating effects of the 5-methoxy and 2-methyl groups, which stabilize the indolyl radical cation more effectively than the chroman ring of Trolox.

FeatureTrolox 6-Hydroxy-2-methyl-5-methoxyindole
Class Hydrophilic Vitamin E Analog (Chroman)Synthetic Indole (Melatonin-like)
Primary Mechanism Hydrogen Atom Transfer (HAT)HAT + Single Electron Transfer (SET)
Stoichiometry Scavenges 2 radicals per moleculePotential to scavenge >2 radicals (via quinone imine formation)
Solubility Water-soluble (buffered)Lipophilic (requires DMSO/Ethanol)
Best Application Aqueous phase standardizationLipid peroxidation inhibition; Neuroprotection models

Chemical Profile & Mechanistic Analysis

Structural Comparison
  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid):

    • Relies on the phenolic hydroxyl group at position 6.

    • The ether ring oxygen provides some stabilization, but the carboxyl group increases water solubility at the cost of some lipophilicity.

  • 6-Hydroxy-2-methyl-5-methoxyindole:

    • Core: Indole ring (electron-rich nitrogen heterocycle).

    • 6-OH: The primary site for Hydrogen Atom Transfer (HAT), analogous to the OH in Trolox.

    • 5-OMe: An electron-donating group (EDG) at the ortho position to the hydroxyl. This increases the electron density on the phenolic oxygen, lowering the bond dissociation energy (BDE) of the O-H bond, making it easier to donate a hydrogen to a free radical.

    • 2-Me: An EDG attached directly to the pyrrole ring. This stabilizes the resultant indolyl radical via hyperconjugation, preventing rapid degradation and allowing the molecule to sustain a radical attack longer than unsubstituted indoles.

Reaction Pathways

The following diagram illustrates the comparative scavenging mechanisms.

AntioxidantMechanism cluster_Trolox Trolox Pathway (Standard) cluster_Indole Indole Pathway (Enhanced) Radical Free Radical (R•) Trolox Trolox (Phenol) Radical->Trolox HAT Indole 6-OH-2-Me-5-OMe-Indole Radical->Indole HAT + SET TroloxRad Chromanoxyl Radical Trolox->TroloxRad NonRadical_T Non-Radical Products TroloxRad->NonRadical_T Disproportionation IndoleRad Indolyl Cation Radical Indole->IndoleRad -H• / -e⁻ Quinone Quinone Imine IndoleRad->Quinone Oxidation Secondary Secondary Scavenging (e- donation from N) IndoleRad->Secondary Resonance Stabilization

Caption: Mechanistic divergence showing the Indole's potential for multi-step scavenging via quinone imine formation.

Experimental Performance (SAR Prediction)

Based on data for structurally homologous compounds (e.g., 6-hydroxymelatonin, 5-hydroxy-2-methylindole), the following performance metrics are projected for 6-Hydroxy-2-methyl-5-methoxyindole relative to Trolox.

Comparative Data Matrix
AssayMetricTrolox (Reference)6-Hydroxy-2-methyl-5-methoxyindole (Projected)Rationale
DPPH IC50 (µM)~12–15 µM5–8 µM The 5-OMe group activates the 6-OH, making H-abstraction kinetically faster than in Trolox.
ABTS TEAC Value1.01.8 – 2.5 Indoles often show >1 stoichiometric factor due to nitrogen involvement in radical delocalization.
ORAC µmol TE/gReference> 3.0x Trolox Indoles are exceptionally efficient at scavenging peroxyl radicals (ROO•) involved in ORAC.[1][2]
FRAP AbsorbanceReferenceHigh Strong electron donation potential (SET mechanism) due to the electron-rich indole ring.

Critical Insight: The "2-methyl" substitution is key. Unlike unsubstituted indoles which can polymerize rapidly, the 2-methyl group blocks the reactive 2-position, forcing the radical density to be handled by the redox-active oxygen/nitrogen centers, thereby extending the antioxidant lifespan.

Validated Experimental Protocols

To objectively compare these compounds, you must control for solvent effects, as Trolox is hydrophilic and the Indole is lipophilic.

Solubilization Strategy (Pre-Assay)
  • Trolox Stock: Dissolve in 10 mM Phosphate Buffer (pH 7.4) or Ethanol.[3][4]

  • Indole Stock: Dissolve 6-Hydroxy-2-methyl-5-methoxyindole in 100% DMSO.

  • Working Solutions: Dilute both stocks into the same assay solvent (e.g., Methanol for DPPH) to ensure the solvent matrix does not skew the kinetics.

    • Warning: Ensure the final DMSO concentration in the assay is <1% to avoid solvent interference with the radical.

Protocol: DPPH Radical Scavenging Assay

This assay measures the reducing capacity via Hydrogen Atom Transfer (HAT).

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH in Methanol (Absorbance at 517 nm should be ~0.7–0.9).

    • Prepare serial dilutions of Trolox (5–50 µM) and Indole (1–30 µM).

  • Reaction:

    • Add 20 µL of sample/standard to a 96-well plate.

    • Add 180 µL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes .

  • Measurement:

    • Read Absorbance at 517 nm (A517).[5]

  • Calculation:

    • 
      [6]
      
    • Plot % Inhibition vs. Concentration. Calculate IC50 using non-linear regression.

    • Result: A lower IC50 indicates higher potency.

Protocol: ORAC (Oxygen Radical Absorbance Capacity)

This assay is more biologically relevant, measuring protection against peroxyl radicals.

  • Reagents:

    • Probe: Fluorescein (10 nM).

    • Radical Generator: AAPH (153 mM).

  • Workflow:

    • Mix Sample + Fluorescein. Incubate 15 min at 37°C.

    • Add AAPH to initiate radical generation.

    • Monitor Fluorescence Decay (Ex: 485nm, Em: 520nm) every minute for 60-90 mins.

  • Analysis:

    • Calculate the Area Under the Curve (AUC).

    • Net AUC = AUC_sample - AUC_blank.

    • Convert to Trolox Equivalents (TE) using the Trolox standard curve.

Experimental Workflow Diagram

The following workflow ensures data integrity when comparing these distinct chemical classes.

AssayWorkflow cluster_Prep Sample Preparation cluster_Assay Assay Execution Start Start Comparison Weigh Weigh Compounds (Precision >0.01mg) Start->Weigh Solvent Solubilization Trolox: EtOH/PBS Indole: DMSO Weigh->Solvent Dilution Normalize Solvent (e.g., 1% DMSO in MeOH) Solvent->Dilution DPPH DPPH Assay (Static Mode) Dilution->DPPH ORAC ORAC Assay (Kinetic Mode) Dilution->ORAC Data Data Acquisition (Absorbance/Fluorescence) DPPH->Data ORAC->Data Analysis Calculate IC50 & TEAC (Non-linear Regression) Data->Analysis

Caption: Standardized workflow for comparing lipophilic indoles against hydrophilic Trolox.

References

  • Tan, D. X., et al. (2002). Significance of melatonin in antioxidative protection: reactions and products. Neurosignals. Link

  • Reiter, R. J., et al. (2016). Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best ideas. Cellular and Molecular Life Sciences. Link

  • Peyrot, F., & Ducrocq, C. (2008). Potential role of tryptophan derivatives in stress response characterized by the generation of reactive oxygen and nitrogen species. Journal of Pineal Research. Link

  • Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link

  • Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology. Link

Sources

A Comparative Guide to Evaluating the Ferroptosis Inhibition of Different Hydroxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the ferroptosis-inhibiting properties of various hydroxyindoles, supported by detailed experimental protocols and data interpretation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for your investigations.

Introduction to Ferroptosis: An Iron-Dependent Cell Death Pathway

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] Unlike apoptosis or necroptosis, ferroptosis has distinct morphological and biochemical features, including mitochondrial shrinkage and increased mitochondrial membrane density.[2][4] This process is implicated in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making the identification of potent inhibitors a critical area of research.[1][4][5]

The core mechanism of ferroptosis revolves around three key events: an overload of intracellular iron, the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes, and the failure of antioxidant defense systems, primarily the glutathione (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4).[1][2][3][6] GPX4 is crucial for detoxifying lipid peroxides, and its inactivation is a central event in the execution of ferroptosis.[2][4]

The Ferroptosis Signaling Pathway

The signaling cascade of ferroptosis is complex and offers multiple points for therapeutic intervention. Below is a diagram illustrating the key components of this pathway.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inducers Inducers SystemXc System Xc- Cystine Cystine SystemXc->Cystine imports PUFA PUFAs Lipid_ROS Lipid Peroxides PUFA->Lipid_ROS peroxidation Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor for GPX4->Lipid_ROS detoxifies Iron_Pool Labile Iron Pool (Fe2+) Iron_Pool->Lipid_ROS catalyzes (Fenton reaction) Hydroxyindoles Hydroxyindoles Hydroxyindoles->Lipid_ROS scavenges (inhibits) Erastin Erastin Erastin->SystemXc inhibits RSL3 RSL3 RSL3->GPX4 inhibits

Caption: The Ferroptosis Signaling Pathway and Points of Inhibition.

Hydroxyindoles as a Class of Ferroptosis Inhibitors

Hydroxyindoles are organic compounds featuring a hydroxyl group attached to an indole ring.[7] Certain members of this class, such as 3-hydroxyindole, 4-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole, have emerged as promising inhibitors of ferroptosis.[8][9] Their primary mechanism of action is believed to be their intrinsic radical-trapping antioxidant activity, allowing them to directly scavenge lipid peroxyl radicals and break the chain reaction of lipid peroxidation.[7][8]

However, not all hydroxyindoles are created equal. Studies have shown significant differences in their potency. For instance, 3-hydroxyindole has been identified as a more potent inhibitor of ferroptosis in neuronal cell lines compared to 5-hydroxyindole and its derivatives like serotonin.[7][8] This highlights the importance of a systematic and comparative evaluation to identify the most promising candidates for further development.

Experimental Workflow for Comparative Evaluation

A robust evaluation of hydroxyindoles requires a multi-parametric approach to confirm their inhibitory effects on the key hallmarks of ferroptosis. The following experimental workflow provides a comprehensive strategy for this assessment.

Experimental_Workflow start Cell Culture (e.g., HT-22, N27) induce Induce Ferroptosis (e.g., Erastin, RSL3) start->induce treat Treat with Different Hydroxyindoles induce->treat viability Cell Viability Assay (CCK-8 / MTT) treat->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY) treat->lipid_perox gsh Glutathione Assay (ThiolTracker) treat->gsh iron Cellular Iron Assay (Ferrozine) treat->iron data_analysis Data Analysis and Comparison viability->data_analysis lipid_perox->data_analysis gsh->data_analysis iron->data_analysis conclusion Conclusion on Relative Potency data_analysis->conclusion

Caption: Experimental Workflow for Evaluating Hydroxyindole Efficacy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls. It is crucial to run these assays in parallel on the same cell population for accurate comparison.

3.1.1. Cell Culture and Treatment
  • Cell Seeding: Plate a suitable neuronal cell line (e.g., HT-22 mouse hippocampal neurons or N27 rat dopaminergic neurons) in 96-well plates at a predetermined optimal density.[7][8] Allow cells to adhere and grow for 24 hours.

  • Induction of Ferroptosis: Treat the cells with a known ferroptosis inducer. Common choices include:

    • Erastin: An inhibitor of the System Xc- cystine/glutamate antiporter, leading to glutathione depletion.[4][10]

    • RSL3: A direct inhibitor of GPX4.[10][11]

  • Treatment with Hydroxyindoles: Concurrently with the ferroptosis inducer, treat the cells with a range of concentrations of the different hydroxyindole analogs being tested.

  • Controls:

    • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., DMSO).

    • Inducer Control: Cells treated only with the ferroptosis inducer (e.g., Erastin or RSL3).

    • Positive Inhibitor Control: Cells treated with the inducer and a well-characterized ferroptosis inhibitor like Ferrostatin-1.[10]

  • Incubation: Incubate the plates for a predetermined duration (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO2.

3.1.2. Cell Viability Assessment (CCK-8 or MTT Assay)

Cell viability assays are fundamental to determining the protective effect of the hydroxyindoles.[12] The Cell Counting Kit-8 (CCK-8) assay is often preferred over the MTT assay due to its higher sensitivity, lower toxicity, and simpler procedure.[13][14]

Protocol (CCK-8):

  • Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.[15]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3.1.3. Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay directly measures the hallmark of ferroptosis: lipid peroxidation.[10][16] The C11-BODIPY 581/591 probe is a fluorescent dye that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[16][17][18]

Protocol:

  • After the treatment period, remove the culture medium.

  • Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[17][19]

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • Reduced probe: Excitation/Emission ~581/591 nm.

    • Oxidized probe: Excitation/Emission ~488/510 nm.[17][18]

  • Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. A decrease in this ratio in hydroxyindole-treated cells compared to the inducer control indicates inhibition of lipid peroxidation.

3.1.4. Intracellular Glutathione (GSH) Assay

Since ferroptosis is often associated with GSH depletion, measuring intracellular GSH levels provides insight into the mechanism of protection.[10][20] Fluorescent probes like ThiolTracker™ Violet or monochlorobimane can be used.[7][20]

Protocol (using a fluorescent probe):

  • At the end of the treatment period, wash the cells with PBS.

  • Incubate the cells with the fluorescent thiol-reactive probe according to the manufacturer's instructions.

  • After incubation, wash the cells again to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer.

  • Data Analysis: A higher fluorescence signal in hydroxyindole-treated cells compared to the inducer control suggests a preservation of the intracellular GSH pool.

3.1.5. Cellular Iron Assay (Ferrozine-Based Assay)

Protocol:

  • After treatment, wash the cells with PBS and lyse them.

  • To release protein-bound iron, treat the cell lysates with an acidic solution.[21][23]

  • Add a reducing agent to convert all released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Add the ferrozine solution and incubate to allow for complex formation.

  • Data Analysis: Quantify the iron concentration using a standard curve generated with known iron concentrations. A significant decrease in intracellular iron in treated cells would suggest an iron chelation mechanism.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables. This allows for a direct visual assessment of the relative potencies of the different hydroxyindoles across the various assays.

Table 1: Comparative Efficacy of Hydroxyindoles in Inhibiting RSL3-Induced Ferroptosis
Compound (at 10 µM)Cell Viability (% of Control)Lipid Peroxidation (Green/Red Ratio)Intracellular GSH (% of Control)Intracellular Iron (nmol/mg protein)
Vehicle Control 100 ± 50.2 ± 0.05100 ± 610.5 ± 1.2
RSL3 (1 µM) 35 ± 42.5 ± 0.342 ± 510.8 ± 1.5
RSL3 + Ferrostatin-1 (1 µM) 95 ± 60.3 ± 0.0692 ± 710.6 ± 1.1
RSL3 + 3-Hydroxyindole 88 ± 50.5 ± 0.0885 ± 610.4 ± 1.3
RSL3 + 4-Hydroxyindole 75 ± 70.9 ± 0.178 ± 810.7 ± 1.4
RSL3 + 5-Hydroxyindole 52 ± 61.8 ± 0.255 ± 710.9 ± 1.6
RSL3 + 6-Hydroxyindole 79 ± 60.8 ± 0.0981 ± 510.5 ± 1.2
RSL3 + 7-Hydroxyindole 82 ± 50.7 ± 0.183 ± 610.6 ± 1.3

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Interpretation:

Based on the hypothetical data in Table 1, 3-hydroxyindole emerges as the most potent inhibitor, showing the highest protection in cell viability and the strongest suppression of lipid peroxidation, closely followed by 7-hydroxyindole and 6-hydroxyindole. 5-hydroxyindole demonstrates the weakest inhibitory effect. The lack of significant change in intracellular iron levels across all tested hydroxyindoles suggests that their primary mechanism of action is likely radical trapping rather than iron chelation. The preservation of intracellular GSH levels further supports their antioxidant activity.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation and comparison of different hydroxyindoles as ferroptosis inhibitors. By employing a multi-parametric approach that assesses cell viability, lipid peroxidation, glutathione levels, and intracellular iron, researchers can gain a thorough understanding of the compounds' efficacy and mechanism of action. The detailed protocols and emphasis on appropriate controls are designed to ensure the scientific integrity and trustworthiness of the findings. Such rigorous comparative studies are essential for identifying the most promising hydroxyindole candidates for therapeutic development against diseases driven by ferroptosis.

References
  • Title: Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Brief guide to detecting ferroptosis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanisms and regulations of ferroptosis - Frontiers Source: Frontiers Media URL: [Link]

  • Title: The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Understanding the unique mechanism of ferroptosis: a promising therapeutic target Source: ResearchGate URL: [Link]

  • Title: Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - Frontiers Source: Frontiers Media URL: [Link]

  • Title: The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: C11-BODIPY lipid peroxidation assay - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - ResearchGate Source: ResearchGate URL: [Link]

  • Title: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. Ferrozine method. Easy to use colorimetric assay kit Source: JaICA URL: [Link]

  • Title: Ferroptosis Assay - Creative Bioarray CellAssay Source: Creative Bioarray URL: [Link]

  • Title: Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole | Chemical Research in Toxicology Source: ACS Publications URL: [Link]

  • Title: Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Ferroptosis Assays | Assay Genie Source: Assay Genie URL: [Link]

  • Title: Ferroptosis Markers and Detection | Biocompare: The Buyer's Guide for Life Scientists Source: Biocompare URL: [Link]

  • Title: Characteristics and Biomarkers of Ferroptosis - Frontiers Source: Frontiers Media URL: [Link]

  • Title: Detection techniques for ferroptosis.(A) Cell viability was measured by... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Thermal Shift Assay in Ferroptosis - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ferroptosis Assay Kits - Cell Biologics Inc. Source: Cell Biologics URL: [Link]

  • Title: Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Measuring Cell Viability / Cytotoxicity - dojindo Source: Dojindo Molecular Technologies URL: [Link]

  • Title: Ferroptosis inhibitors: mechanisms of action and therapeutic potential - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ferroptosis inhibitors: past, present and future - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

Sources

A Guide to Comparative Docking Studies of 6-Hydroxy-2-methyl-5-methoxyindole with Potential Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, indole derivatives stand out as a "privileged scaffold," a term given to molecular structures that can interact with a wide array of biological targets with high affinity.[1] This versatility has led to the development of numerous indole-based drugs for a variety of diseases, including cancer, inflammation, and neurological disorders.[2][3][4] This guide focuses on a specific, lesser-studied derivative, 6-Hydroxy-2-methyl-5-methoxyindole, and outlines a comprehensive framework for conducting a comparative molecular docking study to explore its therapeutic potential.

While direct experimental data on the biological activities of 6-Hydroxy-2-methyl-5-methoxyindole is not extensively available, the known activities of structurally related indole compounds provide a rational basis for selecting potential protein targets. This guide will provide a step-by-step methodology for performing a comparative in silico docking analysis against a panel of selected protein targets, interpreting the results, and providing a foundation for future experimental validation.

Introduction to 6-Hydroxy-2-methyl-5-methoxyindole and Rationale for Target Selection

6-Hydroxy-2-methyl-5-methoxyindole is a small heterocyclic molecule with the chemical formula C₁₀H₁₁NO₂.[5] The indole core, an aromatic bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a key feature in many biologically active compounds.[1] The substituents on this core—a hydroxyl group at position 6, a methyl group at position 2, and a methoxy group at position 5—can significantly influence its physicochemical properties and its interactions with biological macromolecules.

Given the broad therapeutic applications of indole derivatives, we have selected a panel of four representative protein targets for this comparative docking study, each implicated in a different pathological area where indoles have shown promise:

  • Cyclin-Dependent Kinase 6 (CDK6): Kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer.[6] Indole derivatives have been successfully developed as kinase inhibitors.[2][7] CDK6 is a key player in the G1 phase of the cell cycle, and its inhibition is a validated strategy in cancer therapy.

  • DNA Gyrase Subunit B (GyrB): The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics.[8] Several indole derivatives have been investigated as DNA gyrase inhibitors.[8]

  • Cyclooxygenase-2 (COX-2): Inflammation is a key component of many chronic diseases. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), is a well-known COX inhibitor.

  • Monoamine Oxidase B (MAO-B): In the realm of neurodegenerative diseases, such as Parkinson's disease, the enzyme MAO-B is a significant target. It is involved in the degradation of neurotransmitters like dopamine.[9] Indole-based compounds have been explored as MAO inhibitors.[1][9]

This selection of targets will allow for a broad, comparative assessment of the potential therapeutic applications of 6-Hydroxy-2-methyl-5-methoxyindole.

Materials and Methods: A Step-by-Step Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines the necessary steps for a robust comparative docking study.

Preparation of the Ligand
  • 3D Structure Generation: The 3D structure of 6-Hydroxy-2-methyl-5-methoxyindole can be generated using molecular modeling software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., .mol or .sdf).

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically done using a force field like MMFF94. This step is crucial for ensuring that the ligand conformation is realistic.

  • File Format Conversion: The energy-minimized ligand structure is then converted to the PDBQT file format, which is required by many docking programs, such as AutoDock Vina. This format includes information on rotatable bonds and atomic charges.

Preparation of the Target Proteins
  • Protein Structure Retrieval: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB). The following PDB IDs can be used for the selected targets:

    • CDK6: 2EUF

    • DNA Gyrase B (from Staphylococcus aureus): 4URO

    • COX-2: 5KIR

    • MAO-B: 2V5Z

  • Protein Cleaning and Preparation: The downloaded PDB files often contain non-essential molecules such as water, co-factors, and existing ligands. These are typically removed. Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed. This preparation is essential for accurate docking calculations.

Molecular Docking Simulation

The docking process itself is performed using software like AutoDock Vina. The core of this process is defining the "search space" or "grid box" on the target protein where the docking algorithm will attempt to place the ligand.

  • Grid Box Definition: The grid box should encompass the known active site of the enzyme. For each of the selected targets, the active site can be identified from the literature or by observing the binding location of the co-crystallized ligand in the original PDB file.

  • Running the Docking Simulation: The docking simulation is then executed. AutoDock Vina will generate a series of possible binding poses for the ligand within the defined grid box and assign a binding affinity score (in kcal/mol) to each pose. The more negative the binding energy, the more favorable the interaction.

Analysis of Docking Results
  • Binding Energy Comparison: The binding energies of the top-ranked poses for 6-Hydroxy-2-methyl-5-methoxyindole with each of the four target proteins are compared. This provides a quantitative measure of the potential affinity of the compound for each target.

  • Interaction Analysis: The top-ranked binding pose for each target is visualized and analyzed to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This qualitative analysis is crucial for understanding the basis of the binding affinity.

The overall workflow for this comparative docking study can be visualized as follows:

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 3D Structure Generation (6-Hydroxy-2-methyl-5-methoxyindole) l2 Energy Minimization (e.g., MMFF94) l1->l2 l3 Convert to PDBQT l2->l3 d1 Define Grid Box (Active Site) l3->d1 p1 Retrieve PDB Structures (CDK6, GyrB, COX-2, MAO-B) p2 Clean Protein (Remove water, ligands) p1->p2 p3 Add Hydrogens & Charges p2->p3 p3->d1 d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Compare Binding Energies d2->a1 a2 Analyze Binding Interactions (Hydrogen bonds, etc.) a1->a2

Caption: Workflow for comparative molecular docking.

Hypothetical Comparative Docking Results

As no experimental data is available, the following table presents hypothetical docking results to illustrate how the data would be presented and interpreted.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Potential Therapeutic Area
CDK6 2EUF-8.5Val101, Ile19, Ala157, Asp163Anticancer
DNA Gyrase B 4URO-7.9Asp73, Asn46, Ile78, Glu50Antibacterial
COX-2 5KIR-9.2Arg120, Tyr355, Val523, Ser530Anti-inflammatory
MAO-B 2V5Z-8.8Tyr435, Gln206, Cys172, Tyr398Neuroprotective

Discussion and Interpretation of Hypothetical Results

The hypothetical results in the table suggest that 6-Hydroxy-2-methyl-5-methoxyindole has the potential to bind to all four target proteins with good affinity. The most favorable binding energy is observed with COX-2 (-9.2 kcal/mol), suggesting a potentially strong anti-inflammatory activity. The interactions with CDK6 and MAO-B are also significant, indicating potential anticancer and neuroprotective roles, respectively. The binding to DNA Gyrase B, while slightly less favorable, still suggests a possibility for antibacterial activity.

A deeper analysis of the binding interactions would be necessary to understand the structural basis for these affinities. For example, the hydroxyl and methoxy groups of the ligand could be forming key hydrogen bonds with polar residues in the active sites, while the indole ring could be involved in hydrophobic and pi-pi stacking interactions.

The following diagram illustrates a hypothetical binding mode of 6-Hydroxy-2-methyl-5-methoxyindole in the active site of COX-2, highlighting potential interactions.

binding_interaction cluster_active_site COX-2 Active Site ligand 6-Hydroxy-2-methyl- 5-methoxyindole res1 Arg120 ligand->res1 H-bond (OH) res2 Tyr355 ligand->res2 Pi-Pi Stacking res3 Val523 ligand->res3 Hydrophobic res4 Ser530 ligand->res4 H-bond (NH)

Caption: Hypothetical binding of the ligand in the COX-2 active site.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 6-Hydroxy-2-methyl-5-methoxyindole against a panel of therapeutically relevant protein targets. The hypothetical results demonstrate how such a study can provide valuable insights into the potential polypharmacology of a compound and guide further experimental investigations.

The next logical steps would be to perform these docking studies using the described protocol, followed by in vitro enzymatic assays to validate the predicted binding affinities and inhibitory activities. Further optimization of the lead compound through medicinal chemistry approaches could then be pursued to enhance its potency and selectivity for the most promising target(s).

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents. PubMed.
  • Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds. ResearchGate.
  • Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors. JOCPR.
  • Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. New Journal of Chemistry (RSC Publishing).
  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Thieme.
  • MC004347 6-Hydroxy-2-methyl-5-methoxyindole. MakeChem Inc..

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.